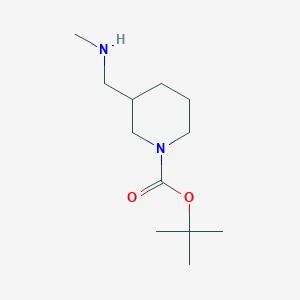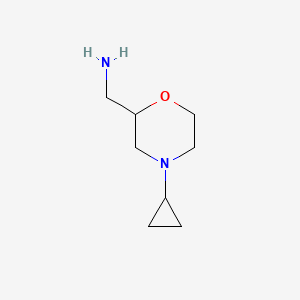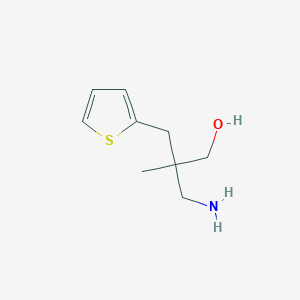
(1-Cyclopentylpyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopentylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol It features a pyrrolidine ring substituted with a cyclopentyl group and a hydroxymethyl group
Preparation Methods
The synthesis of (1-Cyclopentylpyrrolidin-3-yl)methanol typically involves the reaction of cyclopentylamine with pyrrolidine derivatives. One common method includes the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
(1-Cyclopentylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include cyclopentyl-substituted pyrrolidine derivatives with various functional groups .
Scientific Research Applications
(1-Cyclopentylpyrrolidin-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Cyclopentylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and cyclopentyl group contribute to its binding affinity and selectivity towards these targets . The compound may modulate the activity of neurotransmitter receptors or inhibit the function of specific enzymes, leading to therapeutic effects in the treatment of neurological disorders .
Comparison with Similar Compounds
(1-Cyclopentylpyrrolidin-3-yl)methanol can be compared with other similar compounds, such as:
(S)-(-)-1-Methyl-2-pyrrolidinemethanol: This compound features a methyl group instead of a cyclopentyl group, resulting in different pharmacological properties and applications.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other pyrrolidine derivatives .
Properties
IUPAC Name |
(1-cyclopentylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-5-6-11(7-9)10-3-1-2-4-10/h9-10,12H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFRWUWFQYXXNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640638 |
Source


|
| Record name | (1-Cyclopentylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017429-88-7 |
Source


|
| Record name | (1-Cyclopentylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














